molecular formula C8H18ClNO2 B13480587 ethyl (3R)-3-aminohexanoate hydrochloride

ethyl (3R)-3-aminohexanoate hydrochloride

Cat. No.: B13480587
M. Wt: 195.69 g/mol
InChI Key: RJNLWXVORNLJGW-OGFXRTJISA-N
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Description

Ethyl (3R)-3-aminohexanoate hydrochloride is a chemical compound that belongs to the class of amino acid esters. It is characterized by the presence of an amino group attached to a hexanoate ester, with the ethyl group serving as the esterifying agent. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3R)-3-aminohexanoate hydrochloride typically involves the esterification of (3R)-3-aminohexanoic acid with ethanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors allows for better control of reaction conditions, leading to higher purity and reduced by-products. The final product is obtained by neutralizing the ester with hydrochloric acid to form the hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-3-aminohexanoate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents such as acyl chlorides or anhydrides are used for amide formation.

Major Products Formed

    Oxidation: Formation of oximes or nitriles.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of amides or other substituted derivatives.

Scientific Research Applications

Ethyl (3R)-3-aminohexanoate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Serves as a precursor for the synthesis of biologically active compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of peptide-based therapeutics.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of ethyl (3R)-3-aminohexanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecule. The ester group may undergo hydrolysis, releasing the active amino acid derivative, which can then participate in further biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (3R)-3-aminohexanoate
  • Methyl (3R)-3-aminohexanoate
  • Ethyl (3R)-3-aminopentanoate

Uniqueness

Ethyl (3R)-3-aminohexanoate hydrochloride is unique due to its specific stereochemistry and the presence of the hydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in applications where solubility in aqueous media is crucial.

Properties

Molecular Formula

C8H18ClNO2

Molecular Weight

195.69 g/mol

IUPAC Name

ethyl (3R)-3-aminohexanoate;hydrochloride

InChI

InChI=1S/C8H17NO2.ClH/c1-3-5-7(9)6-8(10)11-4-2;/h7H,3-6,9H2,1-2H3;1H/t7-;/m1./s1

InChI Key

RJNLWXVORNLJGW-OGFXRTJISA-N

Isomeric SMILES

CCC[C@H](CC(=O)OCC)N.Cl

Canonical SMILES

CCCC(CC(=O)OCC)N.Cl

Origin of Product

United States

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